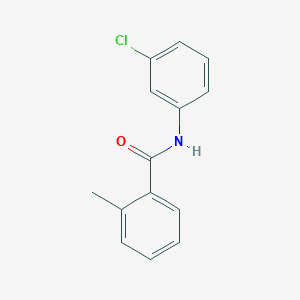

N-(3-chlorophenyl)-2-methylbenzamide

Description

Properties

CAS No. |

10449-88-4 |

|---|---|

Molecular Formula |

C14H12ClNO |

Molecular Weight |

245.7 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-2-methylbenzamide |

InChI |

InChI=1S/C14H12ClNO/c1-10-5-2-3-8-13(10)14(17)16-12-7-4-6-11(15)9-12/h2-9H,1H3,(H,16,17) |

InChI Key |

ZNBNLMVCJLGUKS-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Cl |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of 2-Methylbenzoyl Chloride

2-Methylbenzoic acid reacts with thionyl chloride (SOCl₂) under reflux to form 2-methylbenzoyl chloride. The reaction typically achieves >95% conversion after 2–3 hours. Excess SOCl₂ is removed via distillation, yielding the acid chloride as a pale-yellow liquid.

Step 2: Coupling with 3-Chloroaniline

The acid chloride is treated with 3-chloroaniline in anhydrous ethanol or dichloromethane, catalyzed by triethylamine (Et₃N). The reaction proceeds at room temperature or under mild reflux (40–60°C) for 4–6 hours. Post-reaction, the product is isolated via filtration or extraction and purified via recrystallization from ethanol.

Table 1: Reaction Conditions and Yields for Conventional Amidation

| Reagent | Quantity (mmol) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|---|

| 2-Methylbenzoic acid | 10 | SOCl₂ | 80 | 3 | 96 | |

| 3-Chloroaniline | 12 | EtOH/Et₃N | 60 | 6 | 89 | |

| 2-Methylbenzoyl chloride | 10 | DCM/Et₃N | 25 | 4 | 85 |

Oxidative Coupling of Aldehydes and Amines

An alternative one-pot method employs tert-butyl hydroperoxide (TBHP) as an oxidizing agent to couple 2-methylbenzaldehyde with 3-chloroaniline. This metal-free approach avoids handling corrosive acid chlorides.

Reaction Mechanism

The aldehyde undergoes oxidative dehydrogenation to form a reactive acyl radical, which couples with the amine to generate the amide directly. TBHP acts as both an oxidant and a radical initiator.

Table 2: TBHP-Mediated Oxidative Coupling Parameters

| Substrate | Oxidant | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|---|---|

| 2-Methylbenzaldehyde | TBHP | None | DCE | 80 | 12 | 78 | |

| 3-Chloroaniline | (70% aq.) |

Lewis Acid-Catalyzed Friedel-Crafts Acylation

A patent-pending method utilizes Lewis acids (e.g., AlCl₃, ZnCl₂) to catalyze the reaction between 3-chlorophenylamine and 2-methylbenzoyl chloride. This method enhances regioselectivity and reduces side products.

Key Advantages

-

High purity : Minimizes oligomerization byproducts.

-

Scalability : Suitable for industrial production with yields >90%.

Structural Characterization and Validation

Spectroscopic Analysis

X-ray Crystallography

Single-crystal X-ray diffraction confirms the anti conformation of the N–H bond relative to the meta-chloro substituent and the syn orientation of the C=O bond with the ortho-methyl group.

Table 3: Crystallographic Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Tetragonal | |

| Space Group | P4₃ | |

| a (Å) | 8.8237(8) | |

| c (Å) | 15.977(2) | |

| Dihedral Angle (°) | 37.5 (benzoyl vs. aniline) |

Challenges and Optimization Strategies

Common Pitfalls

Recommended Solutions

-

Use molecular sieves or inert atmospheres during amidation.

-

Optimize TBHP stoichiometry (1.5–2.0 equiv.) to balance reactivity and selectivity.

Industrial Applications and Derivatives

This compound serves as a precursor for insecticides (e.g., chlorantraniliprole) and crystallography models for studying substituent effects on molecular packing .

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) are employed in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(3-chlorophenyl)-2-methylbenzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues

Substituent Variations

- N-(3-Chlorophenyl)-2-hydroxybenzamide : Differs by replacing the 2-methyl group with a hydroxyl substituent. The position of the chloro group (3-chlorophenyl vs. 4-chlorophenyl) significantly impacts physicochemical properties and biological activity .

- 2-Chloro-N-(3-methylphenyl)benzamide : Features a chlorine at the 2-position of the benzoyl ring instead of a methyl group. This structural difference alters electronic properties and steric effects, influencing reactivity in synthesis .

- N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide: Incorporates an anthraquinone moiety, enhancing conjugation and utility in C–H activation reactions. The anthraquinone system provides a rigid N,O-bidentate directing group, unlike the simpler phenyl group in the target compound .

Functional Group Comparisons

- N,O-Bidentate Directing Groups: Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () and anthraquinone-derived benzamides () utilize hydroxyl or carbonyl groups for metal coordination, enabling efficient C–H functionalization.

- Chlorine Substituents : Chlorine at the 3-position on the phenyl ring (as in the target) is common in bioactive compounds (e.g., chlorambucil, chloroquine) due to its electron-withdrawing effects and metabolic stability .

Efficiency and Yield

- Acid Chloride Route: N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide (94% yield) was synthesized via reaction of 2-methylbenzoyl chloride with 1-aminoanthraquinone under inert conditions . This method outperformed coupling agents like DCC/DMAP (24% yield) .

- Carboxylic Acid Coupling : Lower yields (e.g., 24% in ) highlight the superiority of acid chloride routes for benzamide synthesis.

Purification and Characterization

- Common techniques include column chromatography (Hexane/EtOAc) , TLC, and spectroscopic methods (1H/13C NMR, IR, GC-MS) . X-ray crystallography was used for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide to confirm structure .

Bioactivity

- Anti-Inflammatory Activity : N-(4-phenylthiazol-2-yl) benzamides (e.g., compound 5c) showed potent anti-inflammatory effects (IC50 = 220–260 nM) .

- Antimicrobial Potential: Chalcone and Schiff base derivatives of benzamides demonstrated antimicrobial activity, though data on the target compound is lacking .

Physicochemical Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.